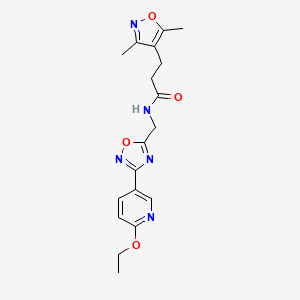![molecular formula C16H23ClN2O B2455377 2-(2-メチルフェニル)-1-[(2S)-ピロリジン-2-カルボニル]ピロリジン塩酸塩 CAS No. 1423043-74-6](/img/structure/B2455377.png)
2-(2-メチルフェニル)-1-[(2S)-ピロリジン-2-カルボニル]ピロリジン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It was first synthesized in 2018 and has gained popularity among research scientists due to its potential therapeutic applications.
作用機序
2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride works by binding to the cannabinoid receptors in the brain and peripheral nervous system. It has a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It also has a moderate affinity for the CB2 receptor, which is involved in the regulation of immune function.
Biochemical and Physiological Effects
2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its analgesic and anxiolytic properties. It also has anti-inflammatory effects, which may be useful in treating conditions such as arthritis. However, further research is needed to fully understand the biochemical and physiological effects of 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride.
実験室実験の利点と制限
One advantage of using 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride in lab experiments is its high potency, which allows for lower doses to be used in studies. However, its high potency also makes it difficult to accurately measure and control dosages. Another limitation is its relatively short half-life, which may require frequent dosing in studies.
将来の方向性
There are several future directions for the research of 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride. One area of interest is its potential in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is its potential use in pain management, particularly in the treatment of chronic pain. Further studies are also needed to fully understand the biochemical and physiological effects of 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride and its potential therapeutic applications.
Conclusion
2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride is a synthetic cannabinoid that has gained popularity among research scientists due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. While further research is needed to fully understand the potential of 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride, it holds promise as a potential treatment for a range of conditions.
合成法
The synthesis of 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride involves the reaction between 5F-MDMB-PICA and 2-methylphenylacetic acid using trifluoroacetic anhydride as a coupling agent. The resulting product is then treated with pyrrolidine-2-carboxylic acid to obtain 2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride. The purity of the compound can be improved through recrystallization using ethanol.
科学的研究の応用
- 用途: 2-(2-メチルフェニル)ピロリジンは、不斉合成において有機触媒として使用できます。 立体異性体選択的な変換を促進し、高い立体化学的純度を持つキラル分子を作成することができます .
- 用途: 研究者は、キラルなピロリジン部分を用いてMOFとCOFを機能化してきました。これらの改変されたフレームワークは、生物学的システムを模倣した不均一系触媒として機能します。 触媒、分離、およびセンシングに使用されています .
- 用途: 科学者はプロテオミクス研究に2-(2-メチルフェニル)ピロリジンを使用しています。 その独特の特性は、タンパク質の同定、特性評価、相互作用研究に役立つ可能性があります .
有機触媒反応と不斉合成
金属有機構造体(MOF)と共有結合性有機構造体(COF)
プロテオミクス研究
特性
IUPAC Name |
[2-(2-methylphenyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O.ClH/c1-12-6-2-3-7-13(12)15-9-5-11-18(15)16(19)14-8-4-10-17-14;/h2-3,6-7,14-15,17H,4-5,8-11H2,1H3;1H/t14-,15?;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCRUWDSJCXLAX-QDVCFFRGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)C3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)[C@@H]3CCCN3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (E)-4-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl-propan-2-ylamino]-4-oxobut-2-enoate](/img/structure/B2455294.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/no-structure.png)
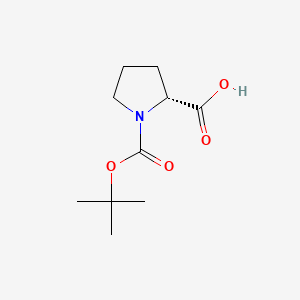
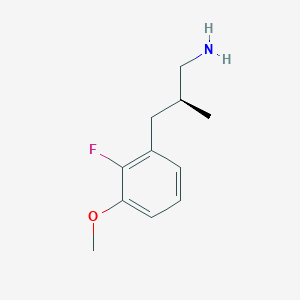
![Benzo[d][1,3]dioxol-5-yl(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2455299.png)
![N-[4-(4-Acetylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2455302.png)
![4-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2455304.png)
![N-(4-bromophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2455305.png)
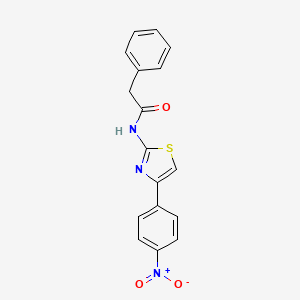
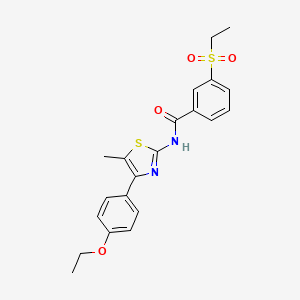
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2455308.png)
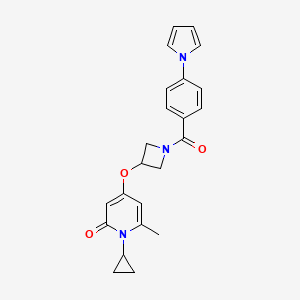
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2455312.png)
